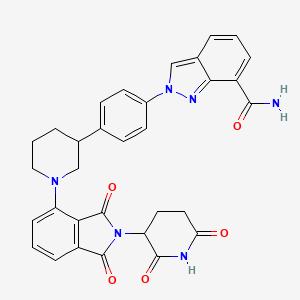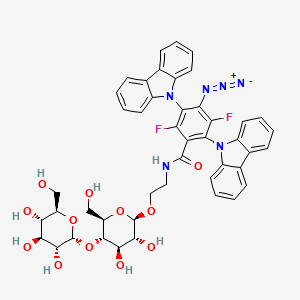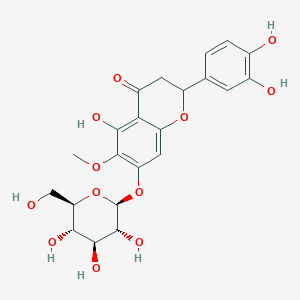
PROTAC PARP1 degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC PARP1 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Poly(ADP-ribose) polymerase-1 (PARP1). PARP1 is a critical enzyme involved in DNA repair processes, particularly in the base excision repair pathway. By degrading PARP1, this compound can inhibit DNA repair mechanisms, making it a promising therapeutic agent for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PARP1 degrader-1 involves the conjugation of a PARP1 inhibitor with an E3 ubiquitin ligase ligand through a linker. The PARP1 inhibitor, often derived from compounds like olaparib, is linked to a cereblon ligand such as lenalidomide. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC PARP1 degrader-1 primarily undergoes substitution reactions during its synthesis. The key reactions involve the formation of amide bonds between the PARP1 inhibitor and the linker, and between the linker and the E3 ligase ligand .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Major Products Formed
The major product formed from these reactions is the PROTAC molecule itself, which consists of the PARP1 inhibitor, the linker, and the E3 ligase ligand. By-products may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
PROTAC PARP1 degrader-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the degradation of PARP1 and its effects on DNA repair mechanisms.
Medicine: This compound is being explored as a potential therapeutic agent for cancers that exhibit high levels of PARP1 activity, such as breast, ovarian, and prostate cancers
Industry: It is used in the development of new cancer therapies and in the study of drug resistance mechanisms.
Mechanism of Action
PROTAC PARP1 degrader-1 exerts its effects by inducing the degradation of PARP1 through the ubiquitin-proteasome pathway. The compound binds to PARP1 and recruits an E3 ubiquitin ligase, which tags PARP1 with ubiquitin molecules. This tagging marks PARP1 for degradation by the proteasome, effectively reducing its levels in the cell and inhibiting DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A PARP1 inhibitor used in cancer therapy but does not induce degradation of PARP1.
Rucaparib: Another PARP1 inhibitor with similar applications to olaparib.
Niraparib: A PARP1 inhibitor approved for the treatment of certain cancers.
Uniqueness
PROTAC PARP1 degrader-1 is unique in its ability to induce the degradation of PARP1, rather than merely inhibiting its activity. This degradation leads to a more complete inhibition of PARP1’s functions, potentially resulting in more effective cancer treatments .
Properties
Molecular Formula |
C32H28N6O5 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidin-3-yl]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C32H28N6O5/c33-29(40)23-7-1-4-20-17-37(35-28(20)23)21-11-9-18(10-12-21)19-5-3-15-36(16-19)24-8-2-6-22-27(24)32(43)38(31(22)42)25-13-14-26(39)34-30(25)41/h1-2,4,6-12,17,19,25H,3,5,13-16H2,(H2,33,40)(H,34,39,41) |
InChI Key |
DNTANRUFOCYNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)






![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)


![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)


